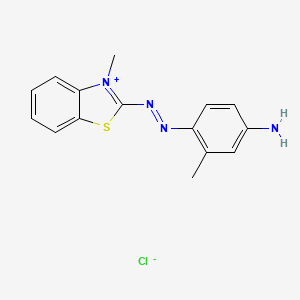
Benzothiazolium, 2-((4-amino-2-methylphenyl)azo)-3-methyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazolium, 2-((4-amino-2-methylphenyl)azo)-3-methyl-, chloride is a heterocyclic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring system, which is fused with an azo group and an amino group The chloride ion is associated with the benzothiazolium cation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazolium, 2-((4-amino-2-methylphenyl)azo)-3-methyl-, chloride typically involves the reaction of 2-aminobenzothiazole with 4-amino-2-methylbenzenediazonium chloride. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the azo linkage. The reaction conditions generally include maintaining a low temperature to control the rate of diazotization and coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pH, and reactant concentrations, are crucial for large-scale synthesis. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzothiazolium, 2-((4-amino-2-methylphenyl)azo)-3-methyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: N-oxides of the benzothiazole ring.
Reduction: 2-aminobenzothiazole and 4-amino-2-methylbenzene.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Benzothiazolium, 2-((4-amino-2-methylphenyl)azo)-3-methyl-, chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism by which Benzothiazolium, 2-((4-amino-2-methylphenyl)azo)-3-methyl-, chloride exerts its effects involves interactions with biological macromolecules. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The molecular targets include nucleic acids and proteins, which are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure without the azo and amino groups.
2-Aminobenzothiazole: Lacks the azo linkage but contains the amino group.
4-Amino-2-methylbenzenediazonium chloride: Precursor in the synthesis of the target compound.
Uniqueness
Benzothiazolium, 2-((4-amino-2-methylphenyl)azo)-3-methyl-, chloride is unique due to the presence of both the azo and amino groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
73507-53-6 |
|---|---|
Molecular Formula |
C15H15ClN4S |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
3-methyl-4-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]aniline;chloride |
InChI |
InChI=1S/C15H14N4S.ClH/c1-10-9-11(16)7-8-12(10)17-18-15-19(2)13-5-3-4-6-14(13)20-15;/h3-9,16H,1-2H3;1H |
InChI Key |
WOSCFNMAYVIJQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N=NC2=[N+](C3=CC=CC=C3S2)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















